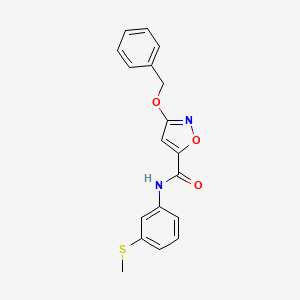

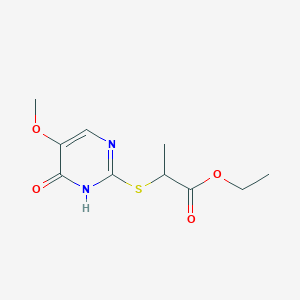

![molecular formula C17H13FN4O3 B2494044 1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171241-06-7](/img/structure/B2494044.png)

1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, leading to the formation of products with pyrrolidin-2-one as the core structure. For example, a related compound was synthesized through the straightforward reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the potential methodologies that could be applied for the synthesis of the target compound (Sharma et al., 2013). The synthesis routes involve condensation, cyclization, and substitution reactions, highlighting the complexity and the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing elements like oxadiazole and pyrrolidin-2-one typically exhibits planarity with certain conformations like envelope for the pyrrolidin ring, as indicated in studies of similar molecules (Sharma et al., 2013). The supermolecular assembly of these compounds can be consolidated by π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for the stability and reactivity of the molecules.

Chemical Reactions and Properties

Chemical reactions involving compounds with the oxadiazole ring and fluorophenyl groups often include hydroxylation, carbonyl reduction, and demethylation processes, as observed in metabolic studies of similar compounds (Yoo et al., 2008). These reactions highlight the reactivity of such compounds and their potential metabolic pathways in biological systems.

Applications De Recherche Scientifique

Pharmacophore Design and Inhibitory Activity

The compound's structure is closely related to tri- and tetra-substituted imidazole scaffolds known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. Research focusing on the design, synthesis, and activity studies of such compounds emphasizes the importance of the pyridine substituents and the 4-fluorophenyl ring for achieving high binding selectivity and potency. This suggests potential applications in designing selective inhibitors targeting specific kinases involved in inflammatory responses (Scior et al., 2011).

Antitubercular Activity

Modifications of the isoniazid structure, incorporating 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives, have shown promising in vitro anti-tubercular activity against various Mycobacterium strains. This highlights the compound's framework as a valuable scaffold for developing new anti-TB agents with potential improvements in efficacy and selectivity (Asif, 2014).

Therapeutic Potency across Medicinal Chemistry

The 1,3,4-oxadiazole ring, found within the compound's structure, has been extensively studied for its therapeutic potency across a wide range of medicinal applications. This includes anticancer, antifungal, antibacterial, and anti-inflammatory activities. The peculiar structural features of 1,3,4-oxadiazole derivatives enable effective binding with various enzymes and receptors, suggesting the compound's significant potential in the development of new medicinal agents (Verma et al., 2019).

Optoelectronic Material Development

Compounds with the pyrrolidin-2-one scaffold, similar to the one , have been explored for their use in optoelectronic materials. The incorporation of specific structural elements like the pyrrolidine ring into π-extended conjugated systems has shown value for creating novel materials for electronic devices, highlighting the potential utility of such compounds beyond their biological activities (Lipunova et al., 2018).

Propriétés

IUPAC Name |

3-[3-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-12-5-1-2-6-13(12)22-9-10(8-14(22)23)15-20-17(25-21-15)11-4-3-7-19-16(11)24/h1-7,10H,8-9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDMQSOUWQIVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NOC(=N3)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

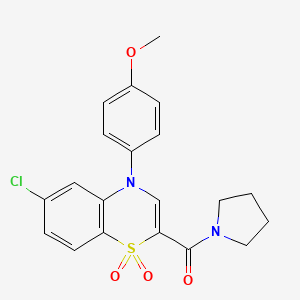

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

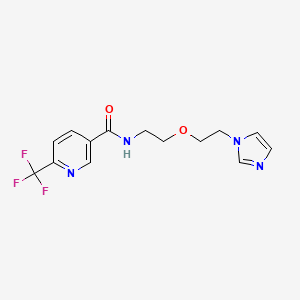

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)